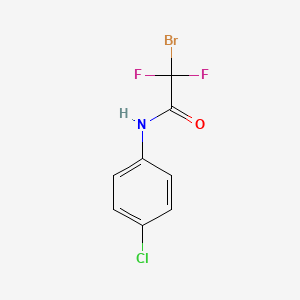
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide is an organic compound with the molecular formula C8H5BrClF2NO It is a member of the acetamide family, characterized by the presence of a bromine atom, a chlorophenyl group, and two fluorine atoms attached to the acetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-chloroaniline with 2,2-difluoroacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of acids or ketones.
Applications De Recherche Scientifique
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms, such as bromine and chlorine, enhances its binding affinity to these targets. Additionally, the difluoroacetamide moiety can interact with hydrogen-bonding sites, further stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-(4-chlorophenyl)-acetamide: Lacks the difluoro group, resulting in different chemical properties and reactivity.
N-(4-Bromophenyl)-2-chloroacetamide: Contains a bromophenyl group instead of a chlorophenyl group, affecting its biological activity.
2-Bromo-N-(4-fluorophenyl)-2,2-difluoroacetamide:
Uniqueness
2-Bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and chlorine atoms, along with the difluoroacetamide group. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H5BrClF2NO |
|---|---|
Poids moléculaire |
284.48 g/mol |
Nom IUPAC |
2-bromo-N-(4-chlorophenyl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C8H5BrClF2NO/c9-8(11,12)7(14)13-6-3-1-5(10)2-4-6/h1-4H,(H,13,14) |
Clé InChI |
MRGKTJLERNJMFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(F)(F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


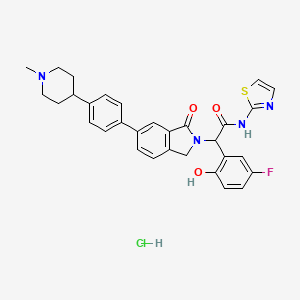
![3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021853.png)

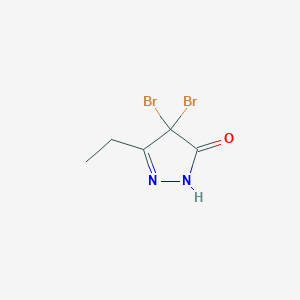
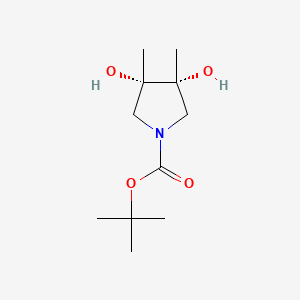
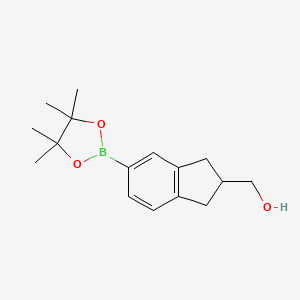
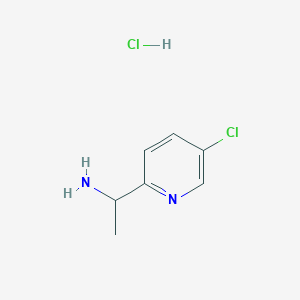
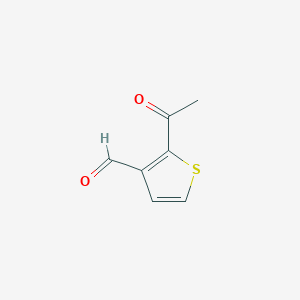

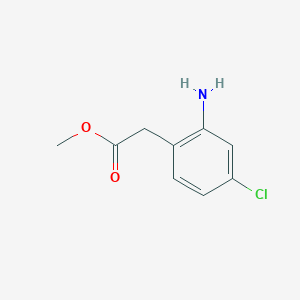
![Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate](/img/structure/B14021898.png)
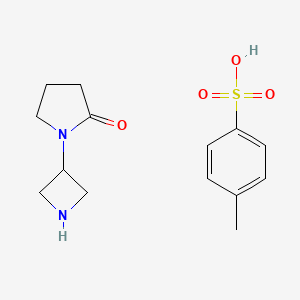
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
